
1,1'-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) is a synthetic organic compound characterized by the presence of nitro and ethoxy functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) typically involves the condensation of dialdehydes with nitroethane. This reaction is facilitated by the presence of a base, which promotes the formation of the nitropropene intermediate. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction . Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, nitroso compounds, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) include:
1,4-Bis((E)-2-nitroprop-1-enyl)benzene: This compound also contains nitropropene groups but lacks the ethoxy substituents.
4,4′-Bis((E)-2-nitroprop-1-enyl)biphenyl: Similar in structure but with a biphenyl core instead of a single benzene ring.
1,1’-(2-Nitro-1-propenylidene)bis[4-ethoxybenzene]: A closely related compound with slight variations in the positioning of the nitro and ethoxy groups. The uniqueness of 1,1’-(2-Nitroprop-1-ene-1,1-diyl)bis(4-ethoxybenzene) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
61299-49-8 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-6-15(7-11-17)19(14(3)20(21)22)16-8-12-18(13-9-16)24-5-2/h6-13H,4-5H2,1-3H3 |
Clave InChI |
SUHQTUMKDGMAHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C(C)[N+](=O)[O-])C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


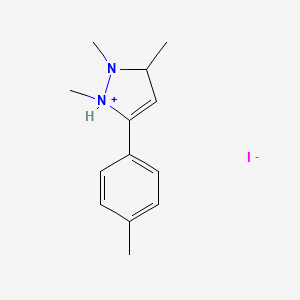
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
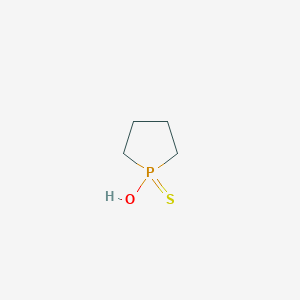
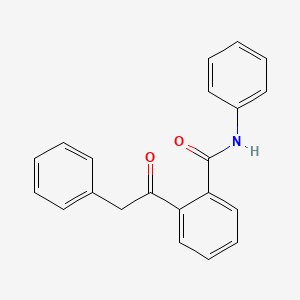
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
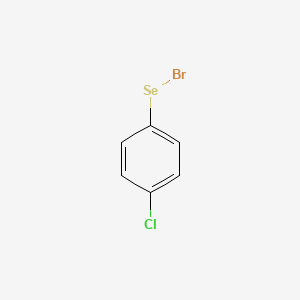
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
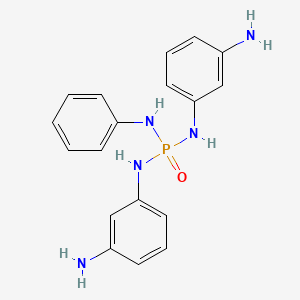
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)

